2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride is an organosulfur compound that features a thiazole ring substituted with a 3-methylphenyl group and a sulfonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylthiourea with α-haloketones to form the thiazole ring, followed by sulfonylation using chlorosulfonic acid or sulfuryl chloride. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride involves its ability to interact with biological molecules through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The thiazole ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-1,3-thiazole-5-sulfonyl chloride
- 2-(3-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride
- 2-(3-methylphenyl)-1,3-thiazole-4-sulfonyl chloride
Uniqueness
2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the specific positioning of the methyl group on the phenyl ring and the sulfonyl chloride group on the thiazole ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c1-7-3-2-4-8(5-7)10-12-6-9(15-10)16(11,13)14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBVRSIYGDWAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(S2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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